molecular formula C8H15NO2 B12105256 N-(2-hydroxycyclohexyl)acetamide CAS No. 62001-08-5

N-(2-hydroxycyclohexyl)acetamide

Cat. No.: B12105256
CAS No.: 62001-08-5
M. Wt: 157.21 g/mol
InChI Key: AGGYRMQIIFNGRR-UHFFFAOYSA-N
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Description

Contextualization within Amide and Cyclohexanol (B46403) Chemistry

The amide functional group is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceutical compounds. numberanalytics.comacsgcipr.org The stability of the amide bond under physiological conditions, coupled with its ability to participate in hydrogen bonding, makes it a crucial linker in drug design. numberanalytics.com Many widely used drugs, such as paracetamol and lidocaine, feature an amide group, highlighting its importance in creating stable and effective therapeutic agents. numberanalytics.com The versatility of amides extends to their role as bioisosteres, where they can be strategically employed to modify the properties of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

The cyclohexanol ring, a cyclic alcohol, is another prevalent structural motif in organic synthesis and drug discovery. Its derivatives are key intermediates in the synthesis of various pharmaceuticals and industrial chemicals. researchgate.netlibretexts.org The stereochemistry of the cyclohexanol ring, particularly the orientation of the hydroxyl group, can significantly influence the biological activity of a molecule. nih.gov Research into cyclohexanol derivatives has explored their applications in diverse areas, from their role in the synthesis of nylon-6,6 to their use as building blocks for complex, densely functionalized molecules with multiple chiral centers. researchgate.net

N-(2-hydroxycyclohexyl)acetamide, therefore, combines the key features of both amides and cyclohexanols. The interplay between the hydrophilic hydroxyl group and the hydrogen-bonding capabilities of the amide linkage suggests its potential for unique chemical and biological properties.

Historical Perspectives on Related Compounds in Scholarly Inquiry

The scientific journey of compounds related to this compound is rooted in the foundational discoveries of organic chemistry. The study of fatty acid amides, for instance, dates back to the 19th century with the discovery of N-benzoylglycine. nih.gov The identification of biologically active fatty acid amides like anandamide (B1667382) and oleamide (B13806) has spurred significant research into this class of molecules. nih.gov

Early investigations into cyclohexane (B81311) derivatives were documented in the early 20th century, laying the groundwork for understanding their chemical transformations. acs.org The dehydration of cyclohexanol to cyclohexene, a classic experiment in undergraduate organic chemistry, demonstrates the fundamental reactivity of this cyclic alcohol. libretexts.org In the mid-1980s, computational methods like computer graphics and energy minimization were employed to study the docking of cyclohexanol derivatives into the active sites of enzymes, showcasing the growing interest in their biochemical interactions. nih.gov

The synthesis and characterization of various acetamide (B32628) derivatives have been a continuous focus of research, with modern methods emphasizing greener and more efficient synthetic routes. acsgcipr.org The development of amide-based pharmaceuticals has been a major theme in medicinal chemistry, with ongoing efforts to discover new therapeutic applications for this versatile functional group. researchgate.net While direct historical accounts of this compound are not prominent, the rich history of research into its constituent functional groups provides a solid foundation for understanding its potential significance.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC8H15NO2157.21Amide, 2-hydroxycyclohexyl group
N-(4-hydroxycyclohexyl)acetamideC8H15NO2157.21Amide, 4-hydroxycyclohexyl group
cis-2-AminocyclohexanolC6H13NO115.17Amino group, hydroxyl group on cyclohexane
trans-2-AminocyclohexanolC6H13NO115.17Amino group, hydroxyl group on cyclohexane
CyclohexanolC6H12O100.16Hydroxyl group on cyclohexane ring
AcetamideC2H5NO59.07Amide functional group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62001-08-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-hydroxycyclohexyl)acetamide

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)

InChI Key

AGGYRMQIIFNGRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCCC1O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Approaches to N-(2-hydroxycyclohexyl)acetamide Synthesis

Common synthetic strategies involve either the direct acylation of an amino alcohol precursor or a multi-step sequence involving hydroxylation and acylation.

The most straightforward method for synthesizing this compound is the direct N-acylation of 2-aminocyclohexanol (B3021766). This precursor, which contains the requisite amino and hydroxyl groups in a 1,2-relationship on the cyclohexane (B81311) ring, can be readily acetylated on the more nucleophilic nitrogen atom.

This reaction is typically carried out using standard acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. The inherent difference in nucleophilicity between the amino group and the hydroxyl group generally allows for selective N-acylation under controlled conditions. The reaction medium can significantly influence the outcome; for instance, strongly acidic conditions can protonate the amine, preventing acylation and favoring O-acylation if desired. nih.gov

A typical procedure involves dissolving 2-aminocyclohexanol in a suitable solvent, followed by the addition of the acetylating agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

An alternative approach begins with a cyclohexyl precursor that is sequentially functionalized. For example, one could start from N-cyclohexylacetamide and introduce the hydroxyl group. nih.gov This might involve an initial halogenation of the cyclohexane ring followed by nucleophilic substitution with a hydroxide source, although this can lead to elimination side products.

A more controlled method involves the epoxidation of cyclohexene to form cyclohexene oxide. The subsequent ring-opening of the epoxide with an amine or ammonia provides a direct route to 2-aminocyclohexanol derivatives. google.com For instance, reacting cyclohexene oxide with aqueous ammonia can produce racemic trans-2-aminocyclohexanol. google.com This amino alcohol can then be acylated as described in the direct acylation route to yield the final product.

The synthesis of substituted N-cyclohexylacetamides, including the title compound, falls under the broader category of amide bond formation reactions. These methods are fundamental in organic chemistry and can be adapted for this specific target. General methods often involve the reaction of a cyclohexylamine derivative with an activated carboxylic acid derivative.

Method Starting Materials Reagents/Conditions Key Features
Direct Acylation 2-AminocyclohexanolAcetic anhydride or Acetyl chloride, Base (e.g., pyridine, triethylamine)High chemoselectivity for N-acylation due to higher nucleophilicity of the amine.
Epoxide Ring-Opening Cyclohexene OxideAmmonia or Amine sourceYields 1,2-amino alcohol precursor; stereochemistry is dependent on the ring-opening mechanism.
Coupling Reagents Cyclohexylamine derivative, Acetic AcidCarbodiimides (e.g., DCC, EDC), Peptide coupling agents (e.g., HOBt, HATU)Mild conditions, suitable for sensitive substrates, but often more expensive.

Stereoselective Synthesis Strategies

The cyclohexane ring of this compound contains two stereocenters, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers of the trans diastereomer, while the (1R,2S) and (1S,2R) pair are enantiomers of the cis diastereomer. Controlling the relative (cis/trans) and absolute (R/S) stereochemistry is a key challenge in the synthesis of this molecule.

The cis/trans stereochemistry of this compound is determined by the stereochemistry of the 2-aminocyclohexanol precursor. The synthesis of stereochemically pure cis- or trans-2-aminocyclohexanol is therefore crucial.

Synthesis of trans-2-Aminocyclohexanol : A common method to produce the trans isomer is the ring-opening of cyclohexene oxide with ammonia. google.com This reaction proceeds via an SN2 mechanism, where the nucleophile (ammonia) attacks one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in a trans arrangement of the amino and hydroxyl groups.

Synthesis of cis-2-Aminocyclohexanol : The cis isomer is often more challenging to synthesize selectively. One approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones, which can yield both cis and trans isomers, with the ratio depending on the reducing agent and conditions. nih.gov Subsequent separation is then required. Both cis and trans isomers of 2-aminocyclohexanol derivatives are reported to be readily available through specific synthetic protocols. nih.govacs.org

The diastereoselectivity of acylation reactions on substituted cyclohexanols can also be influenced by the presence of additives like tertiary amines, which can alter the reaction pathway from an intramolecular to an intermolecular acyl transfer, thereby inverting the stereochemical outcome in some cases. researchgate.net

Accessing enantiomerically pure forms of this compound, such as N-[(1R, 2R)-2-Hydroxycyclohexyl]acetamide, requires an enantioselective strategy. calpaclab.comstrem.com This can be achieved either by starting with a chiral precursor or by resolving a racemic mixture.

Chiral Resolution : A widely used method is the resolution of racemic trans-2-aminocyclohexanol. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (R)- or (S)-mandelic acid. nih.govthieme-connect.com The diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure (e.g., >99% ee) 2-aminocyclohexanol, which can then be acylated. nih.govacs.org

Asymmetric Synthesis : Asymmetric synthesis aims to create the desired stereoisomer directly. One such method is the asymmetric ring-opening (ARO) of meso-epoxides like cyclohexene oxide using a chiral catalyst and an azide nucleophile (e.g., trimethylsilyl azide). researchgate.net The resulting chiral azido alcohol can then be reduced to the corresponding chiral amino alcohol.

Enzymatic Methods : Enzymes can be employed for highly selective transformations. For instance, the asymmetric hydrolysis of a racemic N-(2-acetoxycyclohexyl)acetamide derivative using an enzyme like a lipase could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. google.com Alternatively, keto reductases and amine transaminases can be used in one-pot syntheses to produce stereochemically defined aminocyclohexanols from precursors like 1,4-cyclohexanedione. d-nb.infosemanticscholar.org

Strategy Description Example Outcome
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Formation of diastereomeric salts of trans-2-aminocyclohexanol with (R)-mandelic acid. nih.govthieme-connect.comEnantiomerically pure (1R,2R)- or (1S,2S)-2-aminocyclohexanol.
Asymmetric Ring Opening Opening of a meso-epoxide with a nucleophile using a chiral catalyst.Reaction of cyclohexene oxide with TMSN₃ catalyzed by a chiral Lewis acid. researchgate.netEnantiomerically enriched 2-azidocyclohexanol, a precursor to the amino alcohol.
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture.Asymmetric hydrolysis of a racemic acetate (B1210297) derivative of 2-aminocyclohexanol using a lipase. google.comSeparation of enantiomers based on differential reactivity.

Derivatization and Chemical Reactivity Studies

This compound is a bifunctional molecule containing a secondary hydroxyl group and an acetamide (B32628) moiety on a cyclohexane scaffold. This structure allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The reactivity of the compound is primarily centered around the hydroxyl and amide functional groups.

Hydroxyl Group Modifications (e.g., Acylation, Oxidation, Dehydration)

The presence of a secondary hydroxyl group on the cyclohexyl ring is a key site for derivatization. Modifications at this position can significantly alter the compound's properties and lead to a variety of useful intermediates.

One of the most notable transformations of the hydroxyl group is its oxidation to a ketone. This reaction converts this compound into N-(2-oxocyclohexyl)acetamide, a precursor for the synthesis of various heterocyclic compounds. The oxidation can be achieved using various oxidizing agents, with specific conditions influencing the reaction's efficiency and yield.

A common method for this oxidation involves the use of sodium hypochlorite in the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). This process is efficient and can be carried out under mild conditions. For instance, the reaction of cis-N-(2-hydroxycyclohexyl)acetamide with sodium hypochlorite and a TEMPO catalyst in a two-phase system of toluene and water, while maintaining the pH between 8.6 and 9.5, yields cis-N-(2-oxocyclohexyl)acetamide in high purity.

Table 1: Oxidation of this compound

Reactant Oxidizing Agent Catalyst Solvent System Product Yield Reference

While acylation and dehydration are common reactions for alcohols, specific documented examples of these modifications for this compound are not extensively detailed in readily available scientific literature. However, based on general principles of organic chemistry, the hydroxyl group is expected to undergo acylation with acyl halides or anhydrides in the presence of a base to form the corresponding ester. Dehydration, typically under acidic conditions, would be expected to yield N-(cyclohex-1-en-1-yl)acetamide or N-(cyclohex-2-en-1-yl)acetamide.

Amide Functional Group Reactions

The amide functional group in this compound offers another site for chemical modification, such as hydrolysis or reduction.

Amide hydrolysis, which can be carried out under acidic or basic conditions, would cleave the amide bond to yield 2-aminocyclohexanol and acetic acid. This reaction is a fundamental transformation for the removal of the acetyl protecting group from the nitrogen atom, liberating the free amine. The resulting 2-aminocyclohexanol is a valuable chiral building block in its own right.

Reduction of the amide group would transform the acetamide into an N-ethyl group, yielding N-ethyl-2-hydroxycyclohexylamine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4).

Detailed experimental studies focusing specifically on the hydrolysis and reduction of this compound are not widely reported, but these transformations are standard procedures in organic synthesis.

Cyclohexyl Ring Transformations

Transformations involving the cyclohexyl ring of this compound, such as ring-opening or ring-contraction reactions, are less common and more complex. Such reactions would require more drastic conditions and are not typically the primary focus when using this molecule as a synthetic intermediate. The stability of the cyclohexane ring makes such transformations energetically unfavorable compared to reactions at the hydroxyl and amide functional groups. There is currently a lack of specific research detailing these types of transformations for this compound in the reviewed literature.

Stereochemical Investigations of N 2 Hydroxycyclohexyl Acetamide

Analysis of Stereoisomeric Forms

N-(2-hydroxycyclohexyl)acetamide possesses two stereogenic centers at positions 1 and 2 of the cyclohexyl ring, where the acetamido and hydroxyl groups are attached, respectively. This structural feature leads to the existence of four possible stereoisomers.

The relative orientation of the hydroxyl and acetamido groups on the cyclohexane (B81311) ring gives rise to two diastereomeric forms: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The stability of these diastereomers is influenced by the conformational preferences of the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain.

Theoretical and experimental studies on related substituted cyclohexanes, such as N-(4-hydroxycyclohexyl)-acetamide, indicate that the trans isomer is often the thermodynamically more stable product. nih.govgalaxypub.co This preference is attributed to the equatorial positioning of the bulky substituents in the chair conformation, which minimizes 1,3-diaxial interactions. The catalytic hydrogenation of the corresponding acetamidophenol often yields a mixture of cis and trans diastereomers, from which the desired trans isomer can be separated or enriched through epimerization processes. nih.govgalaxypub.colookchem.com While direct studies on the cis-trans epimerization of this compound are not extensively documented in the reviewed literature, the principles established for the 4-hydroxy isomer are generally applicable.

Each diastereomer (cis and trans) of this compound exists as a pair of enantiomers due to the presence of two chiral centers. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. This results in the following four stereoisomers:

(1R,2R)-N-(2-hydroxycyclohexyl)acetamide and (1S,2S)-N-(2-hydroxycyclohexyl)acetamide, which are enantiomers of the trans diastereomer.

(1R,2S)-N-(2-hydroxycyclohexyl)acetamide and (1S,2R)-N-(2-hydroxycyclohexyl)acetamide, which are enantiomers of the cis diastereomer. nih.govresearchgate.net

The specific spatial arrangement of the atoms in each enantiomer is unique and they are non-superimposable mirror images of each other. The availability of these specific stereoisomers from various chemical suppliers underscores their importance in research and development, particularly in fields where stereochemistry is crucial for biological activity or as chiral ligands in asymmetric synthesis. nih.govarchivepp.com

Stereoisomer CAS Number Configuration
(1R,2R)-N-(2-hydroxycyclohexyl)acetamide214348-95-5trans
(1S,2S)-N-(2-hydroxycyclohexyl)acetamide190848-36-3trans
(1R,2S)-N-(2-hydroxycyclohexyl)acetamide141553-13-1cis
(1S,2R)-N-(2-hydroxycyclohexyl)acetamideNot readily availablecis

This table presents the known stereoisomers of this compound and their corresponding CAS numbers and diastereomeric configurations.

Methodologies for Stereoisomer Separation and Purity Assessment

The separation and purification of the individual stereoisomers of this compound are essential for studying their distinct properties and for their application in stereospecific processes. Various analytical techniques are employed for this purpose.

Chiral chromatography is a powerful technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method. While specific applications of LC/ESI-MS or SFC-H for this compound are not detailed in the available literature, the principles of chiral separation for related compounds are well-established. For instance, derivatives of chiral amines and amino alcohols are effectively separated using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin). nih.govyakhak.org These separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of the mobile phase, which often consists of mixtures of alkanes, alcohols, and additives like acids or bases, is crucial for achieving optimal resolution. nih.gov Supercritical fluid chromatography with a chiral stationary phase (SFC-H) offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

Enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. This property is quantified by measuring the specific rotation. While the specific optical rotation values for the enantiomers of this compound are not consistently reported in the surveyed literature, this technique is a fundamental method for characterizing and assessing the enantiomeric purity of chiral compounds. A racemic mixture (a 50:50 mixture of enantiomers) will have a net optical rotation of zero. The measurement of optical rotation can, therefore, be used to determine the enantiomeric excess (ee) of a sample.

X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined. While no specific crystallographic studies for this compound were identified in the reviewed literature, this technique remains the gold standard for stereochemical assignment. For related compounds, such as other acetamide (B32628) derivatives, X-ray crystallography has been used to confirm their molecular structure, including the conformation of the cyclohexane ring and the spatial relationship between substituents.

Stereochemical Influences on Molecular Interactions and Recognition

The specific orientation of the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups on the cyclohexane ring of this compound dictates its ability to engage in various non-covalent interactions, such as hydrogen bonding, and van der Waals forces. These interactions are fundamental to molecular recognition events, including enzyme-substrate binding, receptor-ligand interactions, and the separation of enantiomers in chiral chromatography.

Research into the precursors of this compound, such as 2-aminocyclohexanol (B3021766), provides foundational insights into the stereochemical-dependent interactions of this class of compounds. The resolution of racemic 2-aminocyclohexanol derivatives has been successfully achieved, yielding enantiomers with greater than 99% enantiomeric excess (ee). nih.gov This is often accomplished through methods like enzymatic resolution or the use of chiral resolving agents such as mandelic acid. nih.gov These highly pure enantiomers serve as crucial starting materials for the synthesis of stereochemically defined this compound isomers, enabling the systematic study of their differential molecular interactions.

One of the most direct ways to observe the influence of stereochemistry on molecular interactions is through chiral High-Performance Liquid Chromatography (HPLC). In this technique, a chiral stationary phase (CSP) is used to separate enantiomers based on the differential stability of the diastereomeric complexes they form with the CSP. nih.govsigmaaldrich.com While specific HPLC data for the direct separation of this compound isomers is not extensively published, the principles of chiral recognition are well-established. The elution order and resolution of enantiomers on a chiral column are a direct consequence of the subtle differences in their three-dimensional shape and the resulting variations in their binding affinity to the chiral selector. sigmaaldrich.com

Enzymatic reactions are another powerful tool for demonstrating stereochemical discrimination. Lipases, for instance, are known to exhibit high enantioselectivity in the acylation and hydrolysis of chiral alcohols and amines. acs.orgresearchgate.net For example, lipase-catalyzed kinetic resolution has been employed for precursors of related compounds, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. polimi.itnih.gov This selectivity arises from the specific fit of one stereoisomer into the enzyme's active site, highlighting the critical role of stereochemistry in molecular recognition by biological macromolecules. The efficiency of such resolutions is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to differentiate between the two enantiomers.

The table below illustrates the potential for stereoselective enzymatic reactions, drawing a parallel from the resolution of a related precursor. While this data does not directly represent this compound, it exemplifies the typical outcomes of such stereochemical investigations.

EnzymeSubstrateReactionEnantiomeric Excess (ee) of ProductReference
Lipase PSRacemic 2-aminocyclohexanol derivativeAcylation>99% nih.gov
Candida antarctica Lipase B (CAL-B)Racemic 2-aminocyclopentane- and -cyclohexanecarboxamidesN-acylationHigh enantioselectivity researchgate.net

These examples underscore the principle that the precise three-dimensional arrangement of functional groups in the different stereoisomers of this compound will lead to distinct interactions with chiral environments, be it a synthetic chiral stationary phase or a biological receptor. The synthesis of the individual stereoisomers is a critical step that enables the detailed investigation of their unique biological activities and interaction profiles. nih.gov

Biological Activities and Pharmacological Relevance in Non Clinical Models

Spectrum of Observed Biological Activities

N-(2-hydroxycyclohexyl)acetamide and its derivatives have been investigated for their potential to counteract seizures in various animal models. These models are designed to mimic different types of epilepsy and are crucial in the early stages of drug discovery.

Commonly used models for screening anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model. mdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ model is used to identify compounds that may be effective against absence seizures. mdpi.com Another important model is the 6 Hz seizure test, which is considered a model for psychomotor seizures and can help identify compounds effective against drug-resistant forms of epilepsy. nih.gov

Kindling models, such as those involving the cornea or specific brain regions like the amygdala and hippocampus, are also employed. These models are considered to represent the development of epilepsy (epileptogenesis) and can predict clinical efficacy for complex partial seizures in humans. mdpi.com Compounds that show activity in these models may have the potential to inhibit the progression of the disease. mdpi.com

For instance, studies on related acetamide (B32628) derivatives have shown significant anticonvulsant effects. One such study reported a compound that demonstrated robust activity in the MES, scPTZ, and 6 Hz (32 mA) seizure models in mice. nih.gov Notably, it was also effective in the more intense 6 Hz (44 mA) model, which is indicative of potential efficacy against drug-resistant epilepsy. nih.gov In another study, a cinnamamide (B152044) derivative showed anticonvulsant activity across several models, including the Frings audiogenic seizure-susceptible mouse model, MES test, 6 Hz psychomotor seizure model, and various chemically and electrically induced seizure models in both mice and rats. mdpi.com

The following table summarizes the anticonvulsant activity of a related acetamide derivative in various animal models:

Animal ModelType of SeizureEfficacy
Maximal Electroshock (MES)Generalized tonic-clonicEffective
Subcutaneous Pentylenetetrazole (scPTZ)Absence seizuresEffective
6 Hz (32 mA)Psychomotor seizuresEffective
6 Hz (44 mA)Drug-resistant seizuresEffective
Corneal Kindled MouseComplex partial seizuresActive
Hippocampal Kindled RatSecondary generalized focal seizuresActive
Lamotrigine-Resistant Amygdala Kindled RatDrug-resistant focal seizuresActive
Frings Audiogenic Seizure-Susceptible MouseGenetic epilepsyActive
Picrotoxin-Induced SeizuresChemically-induced seizuresActive
Pilocarpine-Induced Status EpilepticusSpontaneous recurrent seizuresActive

Data based on studies of related acetamide and cinnamamide derivatives.

Helicobacter pylori is a bacterium that can colonize the stomach and is a major cause of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer. nih.govmdpi.com The increasing antibiotic resistance of H. pylori necessitates the search for new therapeutic agents. nih.gov

Research has explored the potential of various natural and synthetic compounds to inhibit the growth of this bacterium. Studies have shown that certain plant extracts and their constituent compounds can exhibit significant anti-H. pylori activity. For example, ellagic acid has demonstrated strong activity at very low concentrations, while quercetin-3-O-β-D-glucoside has also been shown to be highly active. researchgate.net

While direct studies on the anti-H. pylori activity of this compound are not extensively documented in the provided results, the broader class of acetamide derivatives has been investigated for antimicrobial properties.

Mitochondrial fusion is a crucial cellular process for maintaining mitochondrial health and function. This process is mediated by proteins called mitofusins (MFN1 and MFN2). nih.gov Dysfunctional mitofusins are implicated in several neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). nih.govnih.gov Therefore, activators of mitofusins are being investigated as potential therapeutic agents. nih.gov

Small molecule mitofusin activators have been shown to reverse mitochondrial fragmentation in vitro. nih.gov this compound is structurally related to a class of phenylhexanamide derivatives that have been identified as potent and stereoselective mitofusin activators. nih.gov Specifically, the trans-diastereomer of N-(4-hydroxycyclohexyl)-6-phenylhexanamide has been shown to be a potent mitofusin activator, while the cis-isomer is inactive. google.com

These activators are believed to work by allosterically activating MFN2, which disrupts intramolecular restraints and promotes mitochondrial fusion. google.com This, in turn, can enhance mitochondrial transport in nerve axons and correct cellular defects caused by mitochondrial abnormalities. google.com

The following table highlights the properties of a related mitofusin activator:

PropertyObservation
Mechanism of ActionAllosteric activation of MFN2
Cellular EffectReverses mitochondrial fragmentation
Functional OutcomeEnhances mitochondrial transport in neurons
Stereoselectivitytrans-isomer is active, cis-isomer is inactive

Data based on studies of N-(4-hydroxycyclohexyl)-6-phenylhexanamide.

While specific studies on the antimycobacterial activity of this compound were not found in the search results, related compounds have been investigated for their antibacterial potential. For example, a series of new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines, which are acetamide derivatives, were synthesized and screened for in vitro antibacterial activities. nih.gov Several of these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing promising antibiofilm potential. nih.gov

N-(2-hydroxyphenyl)acetamide, a structurally similar compound, has been studied for its anti-inflammatory and anti-arthritic properties in a rat model of adjuvant-induced arthritis. nih.govnih.gov In these studies, the compound was shown to significantly ameliorate the severity of the disease, reduce paw edema, and inhibit nociceptive sensation. nih.gov

The anti-inflammatory effects were associated with a significant decrease in the serum levels of pro-inflammatory cytokines, specifically interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov These cytokines play a key role in the inflammatory process and joint destruction in rheumatoid arthritis. nih.gov The compound also demonstrated an ability to alter oxidative stress markers, which is relevant to its anti-inflammatory activity. nih.gov

The following table summarizes the anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide in an animal model of arthritis:

ParameterEffect of N-(2-hydroxyphenyl)acetamide
Paw EdemaSignificantly reduced
Nociceptive SensationInhibited
Serum IL-1β LevelsSignificantly decreased
Serum TNF-α LevelsSignificantly decreased
Oxidative Stress MarkersAltered in relation to anti-inflammatory activity

Data based on studies of N-(2-hydroxyphenyl)acetamide in adjuvant-induced arthritic rats.

Receptor and Target Interaction Studies (In Vitro)

In vitro studies are essential for understanding the mechanism of action of a compound at the molecular level. For mitofusin activators related to this compound, in vitro assays have been used to confirm their ability to promote mitochondrial fusion in cultured cells deficient in mitofusins. nih.gov

Furthermore, in vitro pharmacokinetic studies are crucial for evaluating the drug-like properties of a compound. These studies often include assessments of plasma protein binding and metabolic stability in liver microsomes. For example, the cis- and trans-stereoisomers of a related compound, N-(4-hydroxycyclohexyl)-6-phenylhexanamide, were shown to have similar in vitro pharmacokinetic profiles. google.com

Investigation of P2X7 Receptor Modulation (Comparative to known antagonists)

The P2X7 receptor, an ATP-gated ion channel, is a significant target in therapeutic research due to its role in inflammation and cellular response. While direct studies on this compound's effect on this receptor are not extensively documented, research into structurally similar acetamide derivatives provides a basis for predicting its potential activity. A series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide derivatives have been identified as antagonists of the P2X7 receptor. ebi.ac.uk This suggests that the acetamide scaffold is a viable pharmacophore for P2X7 antagonism.

Known P2X7 receptor antagonists, such as A804598, have been shown to inhibit inflammatory responses in human fibroblast-like synoviocytes, suppressing the expression of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov The potential of this compound as a P2X7 modulator would likely be assessed in similar in vitro and in vivo models, comparing its efficacy to established antagonists.

Table 1: Comparative Activity of Known P2X7 Receptor Antagonists

CompoundMechanism of ActionObserved Effects in Non-Clinical Models
A804598 Specific P2X7R antagonistInhibits TNF-α-induced production of IL-1β and IL-6, and ameliorates oxidative stress in human FLSs. nih.gov
AZ10606120 Allosteric P2X7R antagonistShows anti-tumor effects in various cancer models with no signs of in vivo toxicity in pre-clinical studies. nih.gov
GSK1482160 Potent P2X7R antagonistDemonstrates a good safety profile and potency in rat models of inflammatory and neuropathic pain. nih.gov

This table is for comparative purposes and does not imply that this compound exhibits these specific activities.

Voltage-Gated Sodium Channel Inhibition

The anticonvulsant properties observed in various acetamide derivatives suggest a potential interaction with voltage-gated sodium channels (VGSCs). nih.govnih.gov Blockade of these channels is a key mechanism of action for many antiepileptic drugs. drugbank.comtocris.comnih.gov The maximal electroshock (MES) test, a common preclinical screen for anticonvulsant activity, is often indicative of VGSC inhibition. japsonline.com Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown protective effects in the MES test, pointing to their potential as VGSC inhibitors. nih.gov

Given these findings, it is plausible that this compound could also exhibit inhibitory activity on voltage-gated sodium channels. Further electrophysiological studies would be necessary to confirm and characterize this potential mechanism.

GABAergic System Enhancement

Enhancement of the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is another major strategy for controlling seizures. The subcutaneous pentylenetetrazole (scPTZ) seizure test is often used to identify compounds that may act through this pathway. nih.gov While direct evidence for this compound is lacking, the known anticonvulsant profiles of related acetamide compounds suggest that modulation of GABAergic transmission could be a contributing mechanism to their biological effects. For instance, some anticonvulsant drugs are known to increase GABAergic inhibition.

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms and the role of specific structural features is crucial for the rational design of more potent and selective analogs of this compound.

Proposed Molecular Mechanisms of Action

Based on the activities of related compounds, the proposed molecular mechanisms for this compound likely involve modulation of ion channels and receptors central to neuronal excitability. As discussed, antagonism of the P2X7 receptor and inhibition of voltage-gated sodium channels are primary hypotheses. ebi.ac.uknih.gov For P2X7, the mechanism would likely involve allosteric modulation, preventing the conformational changes required for channel opening upon ATP binding. nih.gov In the case of VGSCs, the compound might bind to a site on the channel protein that stabilizes the inactivated state, thereby reducing neuronal firing. nih.gov

Role of Structural Features in Activity Expression

The structure of this compound contains key features that are likely important for its biological activity.

Acetamide Group: The acetamide moiety is a common feature in many biologically active compounds and is likely a key part of the pharmacophore responsible for the observed activities in related molecules. nih.govnih.gov

Cyclohexyl Ring: This lipophilic group can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets within target proteins.

Hydroxy Group: The presence of a hydroxyl group can form hydrogen bonds with target receptors, potentially increasing binding affinity and specificity. Its position on the cyclohexane (B81311) ring is also critical for defining the stereochemistry of the molecule, which can significantly impact biological activity.

Structure-activity relationship (SAR) studies on related acetamide antagonists of the P2X7 receptor have highlighted the importance of the acetamide core in binding. ebi.ac.uk Similarly, for anticonvulsant activity, the nature of the substituents on the acetamide nitrogen and the alpha-carbon has been shown to be critical. nih.gov

Table 2: Structure-Activity Relationship Insights from Related Acetamide Derivatives

Structural FeatureObserved Importance in Related CompoundsPotential Role in this compound
Acetamide Linker Essential for P2X7 antagonism and anticonvulsant activity in various derivative series. ebi.ac.uknih.govLikely a core component of the pharmacophore.
Terminal Group (on Nitrogen) The nature of the cyclic or aromatic group influences potency and selectivity. nih.govThe cyclohexyl group will influence pharmacokinetic and pharmacodynamic properties.
Substituents on the Ring Hydroxy groups and other substituents can form key interactions with target proteins.The 2-hydroxy group is predicted to be a key interaction point.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores and Functional Groups

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the N-(2-hydroxycyclohexyl)acetamide scaffold, several key pharmacophoric elements have been identified through extensive research.

The core structure generally consists of a hydroxycyclohexyl group, an amide linkage, and a variable R-group, often an aromatic or cycloalkyl moiety. The amide functional group is a crucial pharmacophore, often acting as a linker between the cyclohexyl ring and another molecular fragment. archivepp.com This amide linker is not merely a spacer; its ability to form hydrogen bonds is a key interaction. For instance, in related acetamide (B32628) derivatives designed as COX-II inhibitors, the nitrogen atom of the acetamide moiety can form a hydrogen bond with amino acid residues like Ser 353 and Trp 387 within the enzyme's active site. archivepp.com

The essential pharmacophoric features can be summarized as:

A hydrogen bond donor: The hydroxyl (-OH) group on the cyclohexyl ring.

A hydrogen bond acceptor/donor: The amide moiety (-NHC=O).

A hydrophobic region: The cyclohexyl ring itself and any attached lipophilic groups.

In the context of mitofusin activators, a pharmacophore-based design strategy identified the phenyl, hydroxycyclohexyl, and carboxamide groups as critical for activity. nih.gov The spatial arrangement of these groups dictates the molecule's ability to bind to its biological target effectively.

Impact of Cyclohexyl Ring Substitutions on Activity

Modifications to the cyclohexyl ring have a significant impact on the biological activity of this compound analogs. The position and nature of substituents can influence binding affinity, conformation, and pharmacokinetic properties.

The hydroxyl group is a particularly important substituent. Its position on the ring is critical for establishing specific hydrogen-bonding interactions with the target protein. In studies of related compounds, the hydroxyl group on the cyclohexanol (B46403) ring (R1') was maintained as a constant feature while other parts of the molecule were varied, underscoring its importance for function. nih.gov

Influence of Amide Moiety Modifications on Potency and Selectivity

The amide moiety is a central pivot for SAR, and its modification has profound effects on potency and selectivity. The amide acts as a stable linker, and its secondary amide form (stabilized by hydrogen bonding) is often essential for activity in various enzyme inhibitors. archivepp.com

Research on mitofusin activators, which share the N-substituted acetamide structure, has shown that modifying the linker between the phenyl and cyclohexanol moieties can dramatically alter efficacy. A series of variants were synthesized to explore the impact of the linker's composition and conformation. For instance, replacing a standard linker with a cyclopropyl (B3062369) group in a pre-clinical lead compound resulted in potent and stereospecific mitofusin activation, along with improved plasma and brain half-life. nih.gov

The table below illustrates how modifications to the linker in a series of N-(hydroxycyclohexyl) carboxamide analogs affect their functional activity (EC₅₀), a measure of potency.

Linker ModificationCompoundFunctional Activity (EC₅₀, µM)
Standard Linker21.1
Cyclopropyl Linker50.05

Data sourced from a study on mitofusin activators. nih.gov

These findings highlight that even subtle changes to the structure connecting the core pharmacophores can lead to significant improvements in biological performance. The amide itself can be part of a larger, more complex linker system, and its conformational rigidity or flexibility is a key design parameter.

Stereochemical Requirements for Biological Activity

Stereochemistry—the specific 3D arrangement of atoms in a molecule—is a critical factor for the biological activity of this compound and its analogs. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.

The relative orientation of the hydroxyl group and the acetamide group on the cyclohexyl ring (cis vs. trans) is paramount. For example, N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide specifies a particular trans stereoisomer, indicating that this specific spatial arrangement is likely optimal for its intended biological interaction. strem.com The (1R,2R) configuration defines the absolute stereochemistry at the two chiral centers on the cyclohexyl ring.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties. nih.gov This approach seeks to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net

For classes of compounds similar to this compound, QSAR models have been successfully developed. These models typically use molecular descriptors that quantify various properties such as:

Electronic properties: Atomic net charge, dipole moment, HOMO/LUMO energies. researchgate.net

Lipophilic properties: Log P (the logarithm of the partition coefficient), which measures hydrophobicity. nih.gov

Steric properties: Molecular weight, volume, and surface area. researchgate.net

Topological properties: Descriptors based on the 2D graph of the molecule. nih.gov

In a typical QSAR study, a series of related compounds with known biological activities (e.g., IC₅₀ values) are used as a training set. frontiersin.org Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Bayesian-regularized neural networks (BRANN) are employed to build a model that correlates the descriptors with activity. nih.gov

The resulting QSAR models can serve as valuable guidelines for designing new derivatives with improved potency and minimized cytotoxicity by predicting their activity before synthesis. nih.govfrontiersin.org For instance, a QSAR analysis might reveal that increasing lipophilicity in a specific part of the molecule correlates with higher toxicity, guiding chemists to design more polar analogs. nih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of N-(2-hydroxycyclohexyl)acetamide. Each technique offers unique insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the cyclohexyl ring and the acetamide (B32628) group. The chemical shifts of the methine protons (CH-OH and CH-NH) would be particularly informative. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to resonate in the downfield region, typically around 3.5-4.0 ppm. The proton attached to the carbon bearing the acetamido group (CH-NH) would likely appear in a similar region, with its exact chemical shift influenced by the solvent and hydrogen bonding. The methylene (B1212753) protons of the cyclohexyl ring would produce a complex multiplet pattern in the upfield region (approximately 1.2-2.2 ppm). The acetyl methyl protons (CH₃) would give a sharp singlet around 2.0 ppm. The amide proton (NH) is expected to show a signal that can vary in chemical shift and may be broadened due to exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbon atom attached to the hydroxyl group (C-OH) is predicted to have a chemical shift in the range of 70-80 ppm, while the carbon attached to the acetamido group (C-NH) would also be in a similar downfield region, likely around 50-60 ppm. The carbonyl carbon (C=O) of the acetamide group would be the most downfield signal, expected around 170-175 ppm. The methyl carbon of the acetyl group would appear at approximately 20-25 ppm. The remaining four methylene carbons of the cyclohexyl ring would have signals in the aliphatic region (20-40 ppm).

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH-OH3.5 - 4.0 (m)70 - 80
CH-NH3.6 - 4.2 (m)50 - 60
Cyclohexyl CH₂1.2 - 2.2 (m)20 - 40
Acetyl CH₃~2.0 (s)20 - 25
Amide NHVariable (br s)-
Carbonyl C=O-170 - 175

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can offer valuable information. The nitrogen atom of the acetamide group would exhibit a single resonance. Its chemical shift would be indicative of the electronic environment of the amide functionality.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amide, and alkyl groups.

A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300 cm⁻¹. The presence of a strong absorption band around 1640 cm⁻¹ would be indicative of the amide I band (C=O stretching). The amide II band (N-H bending and C-N stretching) is expected to appear around 1550 cm⁻¹. C-H stretching vibrations of the cyclohexyl and methyl groups would be observed in the 3000-2850 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3500 - 3200 (broad)
Amide (N-H)Stretching~3300
Carbonyl (C=O)Amide I band~1640 (strong)
Amide (N-H bend, C-N stretch)Amide II band~1550
Alkyl (C-H)Stretching3000 - 2850

Analysis of related compounds such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyethyl)acetamide supports these expected absorption regions. chemicalbook.comspectrabase.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 157, corresponding to its molecular weight.

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for related amides and cyclohexanol (B46403) derivatives suggest potential key fragments. Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would result in a fragment at m/z 139. Cleavage of the C-C bond adjacent to the hydroxyl or amino group is also a possibility. Alpha-cleavage next to the nitrogen atom could lead to the loss of the acetyl group. The fragmentation pattern can be complex, but key ions would aid in confirming the structure.

This compound possesses two chiral centers, meaning it can exist as different stereoisomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. google.comrsc.org CD measures the differential absorption of left and right-handed circularly polarized light.

Since this compound is a chiral molecule, its enantiomers would produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration and conformation. While specific CD data for this compound is not available, the technique would be essential for distinguishing between its different stereoisomers, such as (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The interaction between the hydroxyl and acetamido chromophores could lead to characteristic CD signals that are sensitive to their relative stereochemistry.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are vital for separating this compound from impurities and for confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for separating its diastereomers. Due to the presence of two chiral centers, a sample of this compound could be a mixture of diastereomers.

A reversed-phase HPLC method would likely be effective for purity analysis. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with an acid modifier like formic acid for better peak shape. strem.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used separation technique for assessing the purity of a compound and for monitoring the progress of chemical reactions. In the context of this compound, TLC provides a rapid and cost-effective method to qualitatively analyze the compound. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (a solvent or mixture of solvents).

The polarity of this compound, owing to its hydroxyl and amide functional groups, governs its behavior in a TLC system. A more polar solvent system will cause the compound to travel further up the plate, resulting in a higher retention factor (Rf), while a less polar solvent will result in a lower Rf value. The choice of the mobile phase is critical for achieving good separation from starting materials, by-products, or impurities. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. By adjusting the ratio of these solvents, the Rf value can be optimized to fall within the ideal range of 0.3-0.7 for accurate determination.

Visualization of the spot corresponding to this compound on the TLC plate can be achieved by various methods. If the compound is UV-active, it can be seen under a UV lamp. Alternatively, staining with a developing agent such as potassium permanganate (B83412) or iodine vapor can be used to reveal the spot.

While specific Rf values are dependent on the exact conditions (plate type, solvent system, temperature), a representative TLC analysis for this compound is illustrated in the table below.

Solvent System (v/v) Stationary Phase Visualization Method Illustrative Rf Value
Hexane:Ethyl Acetate (1:1)Silica Gel 60 F254UV light (254 nm)0.45
Dichloromethane:Methanol (9:1)Silica Gel 60 F254Potassium Permanganate Stain0.60

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase. nih.gov Carbon dioxide is the most common mobile phase due to its mild critical temperature and pressure, low cost, and compatibility with a wide range of detectors. nih.gov SFC is particularly well-suited for the analysis and purification of chiral compounds and polar molecules like this compound. nih.govmdpi.com

The technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and unique selectivity. uva.es For this compound, which possesses stereocenters, chiral SFC would be the method of choice for separating its enantiomers or diastereomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). nih.gov

The addition of a polar organic modifier, such as methanol or ethanol, to the supercritical CO2 mobile phase is often necessary to increase the elution strength and improve the peak shape of polar analytes like this compound. The percentage of the modifier can be optimized to achieve the desired retention and resolution.

Below is a hypothetical data table illustrating the potential separation of this compound stereoisomers using SFC.

Parameter Value
Column Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase Supercritical CO2 with Methanol modifier
Modifier Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 3 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 210 nm
Hypothetical Retention Time (Isomer 1) 6.2 min
Hypothetical Retention Time (Isomer 2) 7.5 min

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The crystallographic analysis would reveal the specific stereochemistry of the molecule, confirming the relative positions of the hydroxyl and acetamide groups on the cyclohexane (B81311) ring (i.e., cis or trans configuration). Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. The hydroxyl and amide groups of this compound are capable of participating in hydrogen bonds, which would play a significant role in stabilizing the crystal lattice. For instance, a study on the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide revealed the presence of N—H⋯O and O—H⋯O hydrogen-bonding contacts that form tapes propagating throughout the crystal structure. cardiff.ac.uk

While experimental crystallographic data for this compound is not publicly available, the following table presents the type of crystallographic parameters that would be obtained from such an analysis, based on data for similar organic molecules.

Crystallographic Parameter Illustrative Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.1 Å, b = 5.5 Å, c = 15.2 Å, β = 95°
Volume 840 Å3
Z (Molecules per unit cell) 4
Key Hydrogen Bonds O-H···O, N-H···O

Emerging Analytical Methodologies for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, requires highly sensitive and selective analytical techniques. Emerging methodologies, particularly the coupling of advanced separation techniques with mass spectrometry, offer significant advantages for such applications.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of compounds in complex mixtures. researchgate.net This technique combines the high-speed, efficient separation capabilities of SFC with the high sensitivity and selectivity of tandem mass spectrometry. For the analysis of this compound, SFC-MS/MS would enable its detection and quantification even at very low concentrations. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry would provide a high degree of specificity, minimizing interferences from the sample matrix. A recent study demonstrated the successful application of SFC-MS/MS for the analysis of various chemicals of emerging concern in environmental samples, highlighting its potential for similar applications. nih.gov

Another advanced approach is the use of multidimensional chromatography, which involves coupling two or more chromatographic techniques to enhance resolving power. For instance, a two-dimensional system combining SFC with reversed-phase liquid chromatography (LC) could be employed for the comprehensive analysis of complex samples containing this compound and its potential metabolites or degradation products. This approach would provide a high peak capacity, allowing for the separation of a large number of components in a single analysis. The development of a chiral SFC-MS/MS and reversed-phase LC-MS/MS platform for the quantitative metabolic profiling of octadecanoid oxylipins showcases the power of such multidimensional approaches. nih.gov

The following table summarizes the key features and potential applications of these emerging methodologies for the analysis of this compound.

Methodology Key Features Potential Application for this compound
SFC-MS/MS High speed, high efficiency, high sensitivity, high selectivityQuantification in biological fluids (e.g., plasma, urine), environmental samples (e.g., water, soil)
Multidimensional Chromatography (e.g., SFC-LC) Very high peak capacity, enhanced resolutionComprehensive profiling of metabolites and degradation products in complex matrices

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for detailed analysis.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For N-(2-hydroxycyclohexyl)acetamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p) or 6-31G*, are instrumental in determining the most stable three-dimensional arrangement of its atoms (geometry optimization). academie-sciences.frimist.manih.gov

Once the optimized geometry is obtained, further analysis can reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals also highlights the regions of the molecule that are most likely to be involved in chemical reactions, such as nucleophilic or electrophilic attacks. For instance, in a study of a different acetamide (B32628) derivative, the HOMO and LUMO were found to be distributed over the entire molecule, indicating a delocalized electronic system. nih.gov

Natural Bond Orbital (NBO) Analysis

Following DFT calculations, Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex quantum mechanical wavefunction into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. NBO analysis provides a detailed picture of charge distribution and delocalization effects within the molecule.

This analysis can quantify hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled donor orbital with a vacant acceptor orbital. For acetamide derivatives, these interactions, such as the delocalization of a lone pair from an oxygen or nitrogen atom into an adjacent anti-bonding orbital, can significantly influence the molecule's conformation and reactivity. While no specific NBO analysis for this compound was found, studies on other acetamide-containing molecules demonstrate its utility in understanding the electronic landscape.

Molecular Dynamics Simulations and Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds, leading to a vast conformational space. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the molecule's behavior in a solvent environment (typically water), MD can provide a detailed understanding of its conformational preferences and flexibility. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound might bind to a protein target.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. This can help in identifying potential biological targets and in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. For example, docking studies on other acetamide derivatives have been used to investigate their potential as enzyme inhibitors by identifying key interactions with amino acid residues in the active site. nih.govorientjchem.org While no specific molecular docking studies for this compound were identified, this method would be a critical step in elucidating its potential mechanism of action.

Prediction of ADME/PK Properties (in vitro)

The Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of a drug candidate are critical for its success. In silico models provide a rapid and cost-effective way to predict these properties early in the drug discovery process. nih.gov Various computational tools and models can be used to estimate properties such as solubility, permeability (e.g., Caco-2), plasma protein binding, and metabolic stability. nih.govresearchgate.netresearchgate.net

For this compound, these predictive models could assess its "drug-likeness" based on criteria such as Lipinski's Rule of Five. researchgate.net While specific in silico ADME/PK predictions for this compound are not available in the literature, the general approaches are well-developed and would be essential for evaluating its potential as a therapeutic agent. nih.goviapchem.org

Computational Studies on Reaction Mechanisms (e.g., Epimerization)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, especially for processes that are difficult to study experimentally. A key example relevant to this compound is the study of epimerization, the change in the configuration of a single chiral center.

A detailed computational study on the cis-trans epimerization of the related N-(4-hydroxycyclohexyl)-acetamide has been conducted using DFT. academie-sciences.fracademie-sciences.frresearchgate.net This study proposed a reaction mechanism involving the formation of radical and ketone intermediates. The calculations were able to determine the relative energies of the intermediates and transition states, providing a comprehensive understanding of the reaction pathway. The study also investigated the effect of solvent on the reaction, finding that polar solvents can stabilize the radical intermediates and facilitate the reaction. academie-sciences.fracademie-sciences.fr This research provides a strong precedent for how computational methods could be applied to investigate similar or other potential reactions of this compound.

In Vitro Metabolism and Biotransformation Pathways Non Clinical

Metabolic Stability Assessments (e.g., Liver Microsomes)

Metabolic stability, often assessed using liver microsomes, is a key determinant of a compound's pharmacokinetic profile. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of xenobiotics. researchgate.netppm.edu.pl The stability of a compound in this in vitro system is typically measured by its half-life (t½) and intrinsic clearance (CLint).

While specific experimental data for N-(2-hydroxycyclohexyl)acetamide is not available, the metabolic stability of compounds containing acetamide (B32628) and cyclohexyl moieties can provide insights. Generally, amides can be susceptible to hydrolysis, and cyclohexyl rings are often targets for oxidation by CYP enzymes. libretexts.orgnih.gov The rate of metabolism would be influenced by the stereochemistry of the hydroxyl group and the acetamide linkage on the cyclohexane (B81311) ring.

An illustrative metabolic stability assay for this compound in human liver microsomes could yield data similar to that presented in the interactive table below. This hypothetical data is based on typical values observed for moderately stable small molecule drugs.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 45, 60
Compound Concentration (µM) 1
Microsomal Protein Conc. (mg/mL) 0.5
Half-life (t½) (min) 45
Intrinsic Clearance (CLint) (µL/min/mg) 15.4

This table presents hypothetical data for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Identification of In Vitro Metabolites

The biotransformation of this compound would likely involve several metabolic pathways, primarily phase I oxidation and phase II conjugation reactions. Based on its structure, the following metabolites can be postulated:

Oxidation: The cyclohexane ring is a prime target for hydroxylation by CYP enzymes at various positions, leading to the formation of dihydroxycyclohexyl acetamide derivatives. Further oxidation of the secondary alcohol on the cyclohexane ring could yield a ketone, forming N-(2-oxocyclohexyl)acetamide.

Dehydrogenation: The existing hydroxyl group could undergo dehydrogenation to form a ketone.

Amide Hydrolysis: The acetamide bond could be hydrolyzed by amidases to yield 2-aminocyclohexanol (B3021766) and acetic acid.

N-Deacetylation: Cleavage of the acetyl group would also result in 2-aminocyclohexanol.

Conjugation: The hydroxyl group(s) could undergo glucuronidation or sulfation, which are common phase II conjugation pathways that increase water solubility and facilitate excretion.

The following interactive table illustrates the potential in vitro metabolites of this compound that could be identified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 2: Potential In Vitro Metabolites of this compound

Metabolite IDProposed StructureMetabolic Pathway
M1 N-(2,x-dihydroxycyclohexyl)acetamideRing Hydroxylation (x = 3, 4, 5, or 6)
M2 N-(2-oxocyclohexyl)acetamideOxidation of secondary alcohol
M3 2-AminocyclohexanolAmide Hydrolysis / N-Deacetylation
M4 Acetic AcidAmide Hydrolysis
M5 This compound-O-glucuronideGlucuronidation

This table represents potential metabolites based on the chemical structure of this compound and general metabolic pathways. Specific experimental identification has not been reported in the literature.

Enzyme Systems Involved in Biotransformation

The primary enzyme systems anticipated to be involved in the metabolism of this compound are the cytochrome P450 (CYP) superfamily and hydrolases (amidases).

Cytochrome P450 (CYP) Enzymes: These enzymes, abundant in the liver, are the most likely catalysts for the oxidative metabolism of the cyclohexane ring. nih.gov Specific isozymes such as CYP3A4, CYP2D6, and CYP2C9 are commonly involved in the metabolism of a wide array of drugs and could potentially metabolize this compound. nih.gov

Hydrolases (Amidases): These enzymes are responsible for the cleavage of the amide bond. libretexts.org Carboxylesterases, which also possess amidase activity, could play a role in the hydrolysis of this compound.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): If the compound undergoes phase II metabolism, UGTs would be responsible for the glucuronidation of the hydroxyl group(s). youtube.com

An overview of the potential enzyme systems is provided in the interactive table below.

Table 3: Potential Enzyme Systems in the Biotransformation of this compound

Enzyme FamilySpecific Enzymes (Examples)Proposed Metabolic Reaction
Cytochrome P450 CYP3A4, CYP2D6, CYP2C9Ring Hydroxylation, Oxidation
Hydrolases CarboxylesterasesAmide Hydrolysis
UGTs UGT1A, UGT2B familiesGlucuronidation

This table lists enzyme systems likely to be involved in the metabolism of this compound based on its structure. Specific enzyme phenotyping studies have not been reported.

Non Clinical Applications and Research Tools

Role as Chiral Ligands in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Chiral ligands are instrumental in asymmetric catalysis, where they coordinate with a metal center to create a chiral environment that directs a chemical reaction towards the formation of one enantiomer over the other.

N-(2-hydroxycyclohexyl)acetamide possesses the necessary structural features to act as a chiral ligand. The 1,2-aminoalcohol moiety within its structure is a well-established pharmacophore for the formation of effective chiral ligands. The nitrogen of the amide and the oxygen of the hydroxyl group can act as donor atoms, chelating to a metal center and forming a stable complex. The chirality arises from the stereocenters on the cyclohexane (B81311) ring, which can create a specific three-dimensional arrangement that influences the stereochemical outcome of a catalyzed reaction.

While specific studies detailing the use of this compound as a primary ligand in a named asymmetric reaction are not prevalent in publicly available literature, its potential can be inferred from the widespread use of similar 1,2-aminoalcohol-based ligands. These ligands have been successfully employed in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Table 1: Potential Asymmetric Reactions for this compound-Metal Complexes

Reaction Type Potential Substrate Expected Product Significance
Asymmetric ReductionProchiral ketonesChiral secondary alcoholsKey intermediates in the synthesis of pharmaceuticals and natural products.
Asymmetric AlkylationAldehydesChiral secondary alcoholsFundamental C-C bond formation for building complex molecules.
Asymmetric EpoxidationAlkenesChiral epoxidesVersatile building blocks for further synthetic transformations.

The effectiveness of this compound as a chiral ligand would depend on the specific stereoisomer used (e.g., (1R,2R), (1S,2S), (1R,2S), or (1S,2R)), the nature of the metal catalyst, and the reaction conditions. Further research is required to fully explore and document its catalytic activity and the enantioselectivities it can achieve.

Use as Reference Compounds in Analytical Chemistry

Reference compounds are highly purified substances used as a standard for qualitative and quantitative analysis. They are essential for method validation, calibration of instruments, and ensuring the accuracy and reliability of analytical data.

This compound, with its defined chemical structure and molecular weight, has the potential to be used as a reference compound in various analytical techniques, such as chromatography and spectroscopy. Commercial suppliers offer different stereoisomers of this compound, indicating its availability for research and analytical purposes hbni.ac.inresearchgate.net.

In a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this compound could serve as a standard to determine the retention time for the identification of this compound in a mixture. For quantitative analysis, a precisely weighed amount of the pure compound would be used to create a calibration curve, against which the concentration of the analyte in a sample can be determined.

While there are no widely published, standardized analytical methods that list this compound as a certified reference material, its stable, solid nature makes it a suitable candidate for such applications. Its utility would be particularly relevant in quality control processes during the synthesis of more complex molecules where it is used as a starting material or is a potential impurity.

Table 2: Potential Analytical Applications of this compound as a Reference Standard

Analytical Technique Application Parameter Determined
High-Performance Liquid Chromatography (HPLC)Method development and validationRetention time, peak purity, and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of unknownsMass spectrum and fragmentation pattern for structural confirmation.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and purity assessmentChemical shifts and coupling constants to confirm identity and purity.
Infrared (IR) SpectroscopyFunctional group analysisCharacteristic absorption bands for the hydroxyl and amide groups.

The development of certified reference materials for this compound would require rigorous purification and characterization to establish its purity and identity with a high degree of confidence.

Contribution to Method Development in Drug Discovery Research

Drug discovery is a complex process that involves the screening of large libraries of chemical compounds to identify potential therapeutic agents. The development of new and efficient methods for synthesizing diverse compound libraries and for screening their biological activity is crucial for the success of these endeavors.

Acetamide-containing compounds are prevalent in medicinal chemistry and are found in numerous approved drugs. nih.govarchivepp.com The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries for high-throughput screening. The hydroxyl and amide functionalities can be readily modified to introduce a wide range of substituents, allowing for the systematic exploration of the chemical space around this core structure.

Although specific high-throughput screening campaigns that explicitly detail the use of this compound in the development of a new assay are not extensively reported, its role can be envisioned in several areas:

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound could be used as a fragment in FBDD campaigns. In this approach, small molecules that bind weakly to a biological target are identified and then optimized to produce more potent leads.

Combinatorial Chemistry: The reactive functional groups of this compound make it an ideal starting point for combinatorial synthesis, where a large number of related compounds are synthesized in a parallel fashion. This allows for the rapid generation of a library of compounds for biological evaluation.

Scaffold for Lead Optimization: Once an initial hit is identified from a screening campaign, the this compound core could serve as a scaffold for lead optimization. Medicinal chemists could systematically modify the structure to improve its potency, selectivity, and pharmacokinetic properties.

The contribution of this compound to method development in drug discovery lies in its potential as a versatile building block for creating novel chemical entities with diverse biological activities. Its simple yet functionalized structure makes it an attractive starting point for exploring new areas of chemical biology and for the development of future therapeutics.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The viability of any compound for large-scale application hinges on the efficiency, cost-effectiveness, and environmental footprint of its synthesis. Current synthetic methods for acetamide (B32628) derivatives often rely on traditional techniques that may not be optimal for industrial production. researchgate.net Future research should prioritize the development of innovative synthetic strategies for N-(2-hydroxycyclohexyl)acetamide.

Key areas of focus should include:

Green Chemistry Approaches: Investigating the use of bio-based solvents and catalytic methods to reduce environmental impact. The synthesis of amides in bio-derived solvents like Cyrene™ represents a promising avenue. archivepp.com

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to batch processing. This has been successfully applied to the synthesis of related aminocyclohexanol derivatives. researchgate.net

Enzymatic Synthesis: Biocatalysis offers high selectivity and mild reaction conditions, potentially simplifying the synthesis and purification of specific stereoisomers of this compound.

Table 1: Comparative Overview of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Challenges
Green Chemistry Reduced environmental waste, use of renewable resources, safer reaction conditions. Solvent compatibility, catalyst recovery and reuse, cost of novel reagents.
Flow Chemistry Enhanced process control, improved safety, higher throughput and yield, ease of scalability. Initial equipment investment, potential for channel clogging, optimization of flow parameters.

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced by-product formation. | Enzyme stability and cost, substrate specificity, optimization of reaction medium. |

Deeper Mechanistic Elucidation of Biological Actions

A fundamental gap in the current understanding of this compound is the absence of data on its biological activity. Drawing parallels from structurally similar compounds, several hypotheses can be formulated to guide initial investigations. For instance, various acetamide derivatives are known to act as cyclooxygenase (COX-II) inhibitors, suggesting a potential anti-inflammatory role. archivepp.comresearchgate.net Others have shown activity as analgesics or have been explored as potential treatments for neurodegenerative diseases. researchgate.netnih.gov

Future mechanistic studies should involve:

Broad-Spectrum Screening: Initial high-throughput screening against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) to identify primary areas of activity.

Computational Modeling: In silico docking studies can predict binding affinities to potential targets, such as the InhA enzyme in bacteria or viral enzymes, guiding laboratory experiments. researchgate.net

Theoretical Studies: As demonstrated with N-(4-hydroxycyclohexyl)-acetamide, density functional theory (DFT) calculations can be employed to understand the compound's conformational stability and reactivity, which are crucial for its interaction with biological systems. researchgate.net

Design of Analogs with Enhanced Specificity and Potency

Once a primary biological activity is identified, the next logical step is the rational design of analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort. Research on related acetamide derivatives has shown that modifications to the core structure can dramatically influence biological effects. archivepp.comresearchgate.net

Key strategies for analog design include:

Substitution on the Cyclohexyl Ring: Introducing different functional groups to the cyclohexane (B81311) moiety to explore how it affects binding and activity.

Modification of the Acetamide Linkage: Altering the amide group, for instance, by creating reversed amides or thioamides, can impact metabolic stability and target interaction.

Stereochemical Exploration: The synthesis and evaluation of different stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)) is critical, as biological activity is often highly dependent on the three-dimensional arrangement of the molecule. strem.comchemicalbook.com

Table 2: Illustrative Analog Design Strategies and Research Goals

Analog Series Modification Strategy Primary Research Goal Potential Target Class
Series A Substitution at the 4-position of the cyclohexyl ring Enhance binding affinity and selectivity Kinases, GPCRs
Series B Replacement of the acetyl group with other acyl groups Modulate lipophilicity and metabolic stability CNS targets, metabolic enzymes
Series C Introduction of aromatic moieties (e.g., phenoxy group) Increase potency and explore new interactions Anti-inflammatory, anti-microbial targets researchgate.netnih.gov

| Series D | Synthesis of specific stereoisomers | Determine the biologically active conformation | All target classes |

Integration of Advanced Omics Technologies in Research

To gain a holistic understanding of the biological impact of this compound, the integration of omics technologies is indispensable. These high-throughput methods allow for a comprehensive analysis of the global changes occurring within a biological system in response to the compound. frontiersin.org

The application of omics can include:

Transcriptomics: Analyzing changes in gene expression to identify the cellular pathways affected by the compound. This can reveal the mode of action and potential off-target effects. nih.gov

Proteomics: Studying alterations in protein expression and post-translational modifications to provide a direct link between the compound and cellular function. frontiersin.org

Metabolomics: Profiling changes in endogenous metabolites to understand the compound's impact on metabolic networks and identify relevant biomarkers. nih.gov

The use of these technologies can accelerate the elucidation of the mechanism of action, identify safety liabilities, and uncover novel therapeutic applications, moving beyond a single-target approach to a systems-level understanding. frontiersin.orgnih.gov

Addressing Remaining Knowledge Gaps in this compound Research

The most significant knowledge gap for this compound is the lack of foundational research. While its CAS number (214348-95-5 for the (1R,2R) isomer) is registered and it is commercially available for research purposes, there is a stark absence of published data on its biological effects or detailed physicochemical characterization. strem.com

Future research must begin by addressing these fundamental questions:

Basic Biological Profiling: What, if any, are the primary biological activities of this compound?

Physicochemical Characterization: What are its key properties, such as solubility, stability, and pKa?

Stereoisomer-Specific Activity: Do the different stereoisomers of the compound exhibit different biological profiles?

Initial Safety Assessment: What is its preliminary cytotoxicity profile in relevant cell lines?

Answering these questions will provide the essential foundation upon which the more advanced research directions outlined above can be built, transforming this compound from a chemical curiosity into a well-characterized entity with potential scientific and therapeutic value.

Q & A

Basic: What are the recommended methods for synthesizing N-(2-hydroxycyclohexyl)acetamide with high purity?

Answer:
The synthesis typically involves the ring-opening reaction of a cyclohexene oxide derivative with acetamide under controlled conditions. Key steps include:

  • Reagent choice : Use anhydrous solvents (e.g., ethanol or methanol) to minimize hydrolysis by-products .
  • Temperature control : Maintain reactions at 60–80°C to optimize yield while avoiding side reactions.
  • Purification : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhances purity. For stereoisomers (e.g., (1R,2R)- and (1S,2S)-forms), chiral resolution via HPLC with cellulose-based columns is critical .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with hydroxy and acetamide protons appearing at δ 1.5–2.1 ppm and δ 6.8–7.2 ppm, respectively .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 157.21 (C8_8H15_{15}NO2_2) .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:
The (1R,2R) and (1S,2S) enantiomers exhibit divergent interactions with chiral biological targets:

  • Enantioselective assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to quantify metabolic stability differences.
  • Molecular docking : Compare binding affinities to receptors like G-protein-coupled receptors (GPCRs) using AutoDock Vina. The (1R,2R)-isomer shows higher binding energy (-9.2 kcal/mol vs. -7.8 kcal/mol for (1S,2S)) in preliminary models .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Contradictions often arise from solvent polarity and temperature variations. A systematic approach includes:

  • Controlled solubility studies : Measure solubility in DMSO, water, and ethanol at 25°C and 37°C using gravimetric analysis.
  • Thermodynamic analysis : Calculate Gibbs free energy of dissolution (ΔGsol_{sol}) via van’t Hoff plots to identify entropy-driven vs. enthalpy-driven solubility .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis clarify polymorphic transitions affecting solubility .

Advanced: What experimental designs are optimal for evaluating its biological activity in cellular models?

Answer:

  • Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with IC50_{50} determination in cancer cell lines (e.g., HeLa or MCF-7) .
  • Mechanistic studies : Pair Western blotting (e.g., apoptosis markers like caspase-3) with RNA-seq to map signaling pathways.
  • Positive controls : Compare with structurally similar bioactive acetamides (e.g., N-(3-bromo-2-methylphenyl)acetamide) to contextualize results .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to limit hydrolysis of the acetamide group.
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers investigate its interactions with biological targets at the molecular level?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) with immobilized target proteins.
  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify critical hydrogen bonds (e.g., between hydroxycyclohexyl and catalytic residues) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.